6-benzyl-3-(3,5-dimethylphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
Description
6-Benzyl-3-(3,5-dimethylphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a heterocyclic compound featuring a fused triazolo-pyrimidinone core. Its structure includes a benzyl group at position 6 and a 3,5-dimethylphenyl substituent at position 3 (Fig. 1). The compound belongs to the broader class of [1,2,3]triazolo[4,5-d]pyrimidin-7-ones, which are characterized by their planar aromatic systems and ability to interact with biological targets via hydrogen bonding and π-π stacking interactions .
Properties
IUPAC Name |
6-benzyl-3-(3,5-dimethylphenyl)triazolo[4,5-d]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O/c1-13-8-14(2)10-16(9-13)24-18-17(21-22-24)19(25)23(12-20-18)11-15-6-4-3-5-7-15/h3-10,12H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNQKLFFTUJTOAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C3=C(C(=O)N(C=N3)CC4=CC=CC=C4)N=N2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-benzyl-3-(3,5-dimethylphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one typically involves the reaction of N-substituted 4-amino-3-benzyl-1,2,3-triazole-5-carboxamides with phosphorus oxochloride and dimethylformamide at 80°C or with triethyl orthoacetate and acetic anhydride at 160°C. These reactions afford the desired compound in yields ranging from 30% to 85% .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
6-benzyl-3-(3,5-dimethylphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and acids are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
6-benzyl-3-(3,5-dimethylphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated as a potential therapeutic agent, particularly for its ability to inhibit certain enzymes and receptors.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-benzyl-3-(3,5-dimethylphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of these targets, leading to various biological effects. For example, it may inhibit cyclin-dependent kinases, which play a crucial role in cell cycle regulation .
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Variations
The triazolo[4,5-d]pyrimidinone core is highly modular, allowing for diverse substitutions. Key structural differences among analogues include:
Key Observations :
- Steric Effects : The target compound’s 3,5-dimethylphenyl group introduces greater steric hindrance compared to phenyl or methylbenzyl substituents in analogues like BI65252 or 3-(4-methylbenzyl) derivatives .
- Lipophilicity : Alkyl chains (e.g., butyl in ) improve membrane permeability but may reduce aqueous solubility.
Physicochemical Properties
Key Observations :
- The target compound’s high LogP (~3.5) suggests moderate lipophilicity, balancing membrane permeability and solubility.
Antiviral Activity:
- MADTP Series : The target compound shares structural homology with the MADTP series (3-aryl-triazolo[4,5-d]pyrimidin-7-ones), which inhibit Chikungunya virus (CHIKV) nsP1 with IC50 values <1 µM . Resistance mutations (e.g., P34S, T246A in nsP1) highlight the importance of substituent-specific interactions .
- Herpesvirus Inhibition: Analogues like 7-amino-2-aryl derivatives (e.g., ) show activity at >4 µg/mL, but the target compound’s bulky substituents may reduce efficacy due to steric clashes .
Anticancer Activity:
- Cytotoxicity : 2-Substituted derivatives (e.g., 2-(4-chlorophenyl)-6-hexyl-... ) exhibit moderate activity against CCRF-HSB-2 and KB cells, with GI50 values ~20 µM. The target compound’s dimethylphenyl group may enhance tumor selectivity .
Biological Activity
6-benzyl-3-(3,5-dimethylphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a compound belonging to the triazolopyrimidine class. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. The unique structure of the triazolopyrimidine core is associated with various pharmacological properties.
Chemical Structure and Properties
The compound features a complex heterocyclic structure characterized by a triazole and pyrimidine ring system. Its molecular formula is with a molecular weight of 306.36 g/mol. The structural representation is crucial for understanding its interaction with biological targets.
Biological Activity Overview
The biological activities of this compound have been explored in various studies. Key areas of focus include:
- Anticancer Activity : The compound exhibits significant inhibitory effects against various cancer cell lines.
- Antimicrobial Properties : It has shown effectiveness against several bacterial and fungal strains.
- Enzyme Inhibition : Notably, it has been identified as an inhibitor of cyclin-dependent kinases (CDKs), which are critical in cell cycle regulation.
Anticancer Activity
Recent research indicates that this compound demonstrates potent anticancer properties. A study reported that the compound inhibited CDK2/cyclin A2 with high potency. This inhibition can lead to the arrest of cancer cell proliferation.
Case Study: CDK Inhibition
In a controlled experiment involving various concentrations of the compound on cancer cell lines:
- IC50 Values : The IC50 values for different cancer cell lines were determined to be in the low micromolar range.
- Mechanism of Action : The mechanism involves disruption of the CDK-cyclin complex formation which is essential for cell cycle progression.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against a range of pathogens.
Table 1: Antimicrobial Activity Against Various Strains
| Microorganism | Minimum Inhibitory Concentration (MIC) | Comparison to Standard (Fluconazole) |
|---|---|---|
| Candida albicans | 32 µg/mL | Higher than fluconazole (64 µg/mL) |
| Staphylococcus aureus | 16 µg/mL | Comparable to standard |
| Escherichia coli | 64 µg/mL | Higher than standard |
The biological activity can be attributed to the compound's ability to interact with specific enzymes and receptors within microbial cells and cancerous tissues. For instance:
- Enzyme Interaction : The triazole moiety is known for its ability to bind to active sites on enzymes involved in DNA synthesis and repair.
- Cell Membrane Disruption : In microbial cells, it may disrupt membrane integrity leading to cell lysis.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
